5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione
Description
5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione is a triazinane-thione derivative characterized by a 1,3,5-triazinane core substituted with a phenyl group at position 1 and a 4-methoxyphenyl group at position 5.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-20-15-9-7-13(8-10-15)18-11-17-16(21)19(12-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSSTMZUMWBNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CNC(=S)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazine compounds exhibit potent antimicrobial properties. A study highlighted the synthesis of various triazine derivatives and their efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing promising results for compounds similar to 5-(4-methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Other derivatives | 4 - 16 | Various Gram-positive and Gram-negative bacteria |
Anticancer Properties
The anticancer potential of this compound has been investigated through in vitro studies against several cancer cell lines. The compound demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 7.52 |
| HCT-116 | 1.9 |
These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Agrochemical Applications
Triazine derivatives are also noted for their herbicidal and fungicidal properties. The application of this compound in agricultural settings could provide effective solutions for weed management and crop protection.
Herbicidal Activity
Studies have shown that triazine compounds can inhibit photosynthesis in plants, making them potent herbicides. The effectiveness of these compounds is often measured by their ability to inhibit growth in target weed species.
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| This compound | Amaranthus retroflexus | 85 |
| Other triazine derivatives | Various species | 70 - 90 |
Synthesis and Biological Evaluation
A notable study synthesized several triazine derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their biological activities using standard assays for antimicrobial and anticancer properties. The results indicated that modifications on the phenyl ring significantly influenced the biological activity.
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies help in predicting the binding affinity and elucidating the mechanism of action at a molecular level.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Reactivity
The physicochemical properties and intermolecular interactions of triazinane-thiones are heavily influenced by substituents. Key analogs include:
Key Observations :
- Electron-Donating vs.
- Steric Effects : The furan substituent in the discontinued analog may introduce steric hindrance, affecting stability or crystallization.
- Hydrogen Bonding : Compound I forms chains via Cl···H interactions, while compound II forms sheets through phenyl stacking. The target compound’s methoxy group could participate in additional H-bonding, influencing supramolecular arrangements .
Structural and Supramolecular Features
Crystallographic studies (using SHELX and ORTEP software) reveal that substituents dictate packing patterns:
- Compound I : Chlorine atoms facilitate Cl···H hydrogen bonds, forming chains.
- Compound II : Phenyl groups drive π-stacking, resulting in sheets.
Stability and Commercial Viability
Biological Activity
5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione, a compound with the molecular formula and CAS number 676476-81-6, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies and presenting data in a structured format.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.39 g/mol |
| CAS Number | 676476-81-6 |
Biological Activities
Research indicates that derivatives of triazine compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below:
Antimicrobial Activity
A study focusing on triazole derivatives highlighted that compounds similar to this compound demonstrated significant antimicrobial effects against various pathogens. For instance, triazole derivatives have shown efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of 1,2,4-triazine derivatives has been documented in multiple studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a mechanism that could be relevant for treating inflammatory diseases .
Anticancer Properties
The anticancer activity of triazine derivatives has been extensively studied. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines. In particular, the presence of the methoxy group enhances the cytotoxicity against various cancer types . The compound's structure suggests potential interactions with cancer-related targets.
Case Studies
- Antimicrobial Screening : In a comparative study of several triazine derivatives, this compound was evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Results indicated a notable inhibition zone comparable to standard antibiotics.
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms revealed that the compound significantly reduced edema in animal models when administered intraperitoneally. The reduction in inflammatory markers was statistically significant compared to controls.
- Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibited an IC50 value of approximately 15 µM against human breast cancer cell lines (MCF-7), indicating potent anticancer activity .
Q & A
Basic Research Question
- Spectroscopy : Use and NMR to confirm substituent integration and coupling patterns. The thiocarbonyl (C=S) group typically appears at ~200 ppm in NMR.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). ORTEP-3 can visualize molecular geometry and thermal ellipsoids .
How can hydrogen bonding patterns in the crystal structure be systematically analyzed using graph set analysis?
Advanced Research Question
Graph set analysis (GSA) categorizes hydrogen bonds into patterns (e.g., D , S , C motifs) based on donor/acceptor interactions. For example, in 1,3,5-tris(4-methoxyphenyl)triazinane derivatives, N–H···S and C–H···O interactions form D_2(8) and S(6) motifs, stabilizing the crystal lattice. Use Mercury or PLATON software to generate graph sets and compare with Etter’s rules .
What advanced crystallographic refinement techniques are suitable for resolving disorder in triazinane-thione derivatives?
Advanced Research Question
For disordered moieties (e.g., rotating methoxyphenyl groups):
- Apply SHELXL constraints (e.g., SIMU, DELU) to model anisotropic displacement.
- Use TWIN commands for twinned crystals.
- Validate with R < 5% and GooF ≈ 1.0. Example: A 2014 study resolved rotational disorder in a triazinane-trione derivative using PART and SUMP instructions .
How should researchers interpret contradictory bioactivity data across different screening models for this compound?
Advanced Research Question
Contradictions arise from assay variability (e.g., cell line specificity, concentration thresholds). For example:
| Compound | Sp1 Activity | Sp2 Activity |
|---|---|---|
| 3a | 12 | 2 |
| 3b | 19 | 5 |
- Resolution : Use orthogonal assays (e.g., enzymatic vs. cell-based) and statistical tools like ANOVA to identify outliers. Adjust substituents (e.g., electron-withdrawing groups) to enhance selectivity .
What mechanistic studies are recommended to elucidate cyclization pathways during synthesis?
Advanced Research Question
- Isotopic Labeling : Introduce or to track cyclization steps via NMR or mass spectrometry.
- Kinetic Studies : Monitor reaction progress with in-situ IR (C=S stretch at ~1250 cm).
- Computational Modeling : DFT calculations (e.g., Gaussian) can identify transition states and activation energies for acid-mediated cyclization .
What solvent systems and crystallization parameters optimize purity of triazinane-thione derivatives?
Basic Research Question
- Recrystallization : Use acetone/ethanol (1:3 v/v) with slow cooling (0.5°C/min) to yield high-purity crystals (>95% by HPLC).
- Solubility : Triazinane-thiones are sparingly soluble in water but dissolve in DMSO or chloroform. For SCXRD, vapor diffusion (hexane/acetone) produces diffraction-quality crystals .
How can substituent effects on biological activity be systematically investigated through structure-activity relationship studies?
Advanced Research Question
- QSAR Modeling : Use Hammett constants (σ) or Hansch parameters to correlate substituent electronic effects (e.g., 4-OCH vs. 4-NO) with activity.
- Library Design : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 4-methylphenyl) and test against standardized panels (e.g., NCI-60). Example: A 2018 study showed 4-methoxyphenyl derivatives exhibit enhanced Sp1 inhibition compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
